(1-Phenylcyclopent-3-enyl)methanol (1-Phenylcyclopent-3-enyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14229241
InChI: InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7,13H,8-10H2
SMILES:
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

(1-Phenylcyclopent-3-enyl)methanol

CAS No.:

Cat. No.: VC14229241

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

(1-Phenylcyclopent-3-enyl)methanol -

Specification

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name (1-phenylcyclopent-3-en-1-yl)methanol
Standard InChI InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7,13H,8-10H2
Standard InChI Key JFVYJCRYXMMTCE-UHFFFAOYSA-N
Canonical SMILES C1C=CCC1(CO)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

(1-Phenylcyclopent-3-enyl)methanol (C₁₂H₁₄O) consists of a five-membered cyclopentene ring with a phenyl group at position 1 and a hydroxymethyl (-CH₂OH) substituent. Key features include:

  • Molecular weight: 174.24 g/mol.

  • Double bond position: The cyclopentene ring’s unsaturation at position 3 influences reactivity, enabling Diels-Alder or electrophilic addition reactions .

  • Stereochemistry: The planar cyclopentene ring and substituents may lead to cis/trans isomerism, though specific configurations remain uncharacterized in literature.

Comparative Analysis of Related Compounds

CompoundStructureKey FeaturesReference
(1-Phenylcyclopentyl)methanolSaturated cyclopentane ringHigher stability, reduced reactivity
Cyclopentyl(phenyl)methanolCyclopentane + phenylAnalogous alcohol, no unsaturation
3-PhenylcyclopentenoneCyclopentenone coreReactive ketone group

Synthesis and Reaction Pathways

Pauson–Khand Reaction (PKR)

The PKR is a viable route to construct cyclopentenone intermediates, which can be reduced to form cyclopentenols. For example:

  • Cyclopentenone formation: Reaction of enynes with CO and a transition metal catalyst (e.g., Co₂(CO)₈) yields bicyclic cyclopentenones .

  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the ketone to a secondary alcohol, yielding (1-phenylcyclopent-3-enyl)methanol derivatives .

Cyclopropanation and Ring Expansion

  • Cyclopropanation: α-Alkylation of 2-phenylacetonitrile with 1,2-dibromoethane forms cyclopropane intermediates, which can undergo ring-opening/expansion to cyclopentene systems .

  • Acid-catalyzed rearrangements: Lewis acids (e.g., AlCl₃) facilitate skeletal rearrangements to form substituted cyclopentenes .

Key Patent Methods

  • Hydrogenation of unsaturated precursors: Patent WO2015159170A2 describes hydrogenating α,β-unsaturated ketones with Pd/C to yield cyclopentanol derivatives .

  • Chiral resolution: Use of (S)-(-)-α-methylbenzylamine in asymmetric synthesis ensures enantioselective production of cyclic alcohols .

Applications in Organic Synthesis

(1-Phenylcyclopent-3-enyl)methanol serves as a versatile intermediate:

  • Chiral building block: The hydroxymethyl group enables esterification, etherification, or oxidation to aldehydes/ketones .

  • Polymer precursors: Cyclopentene monomers undergo ring-opening metathesis polymerization (ROMP) to generate functionalized polymers .

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric catalytic methods to access enantiopure forms.

  • Biological profiling: Screening for antimicrobial, anticancer, or CNS activity.

  • Material science: Exploring cyclopentene-based polymers for optoelectronic applications.

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